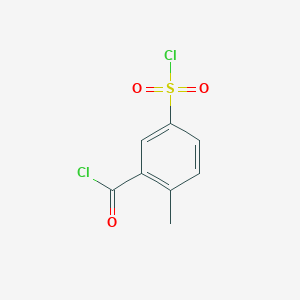

5-(Chlorosulfonyl)-2-methylbenzoyl chloride

Description

Properties

IUPAC Name |

5-chlorosulfonyl-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIANSSSABWUTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoyl chloride: Properties, Reactivity, and Applications

Introduction

5-(Chlorosulfonyl)-2-methylbenzoyl chloride is a pivotal bifunctional molecule in the landscape of modern organic synthesis and medicinal chemistry. Possessing two distinct and highly reactive electrophilic centers—an aromatic sulfonyl chloride and a benzoyl chloride—this reagent offers a versatile platform for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and as a key building block for pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in a laboratory setting. 5-(Chlorosulfonyl)-2-methylbenzoyl chloride is typically a white to off-white solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1426437-45-7 | |

| Molecular Formula | C₈H₆Cl₂O₃S | |

| Molecular Weight | 253.10 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | Data not consistently available; requires experimental verification. | |

| Boiling Point | Decomposes upon heating. | |

| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit strong, characteristic absorption bands. Two distinct carbonyl (C=O) stretching frequencies are expected for the acyl chloride, typically in the region of 1770-1815 cm⁻¹. The sulfonyl chloride (SO₂Cl) group will show strong asymmetric and symmetric stretching bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic protons will appear as a complex multiplet pattern in the downfield region (typically 7.5-8.5 ppm). The methyl (CH₃) protons will present as a singlet further upfield (around 2.5 ppm). The exact chemical shifts are solvent-dependent.

-

¹³C NMR : The carbonyl carbon of the acyl chloride is highly deshielded and will appear around 165-175 ppm. Aromatic carbons will resonate in the 120-150 ppm range, and the methyl carbon will be observed around 20-25 ppm.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms. Fragmentation patterns will likely include the loss of Cl, COCl, and SO₂Cl moieties.

Chemical Structure and Reactivity

The synthetic utility of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride stems from the differential reactivity of its two functional groups.

Caption: 2D Structure of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride.

Reactivity of the Acyl Chloride

The acyl chloride is a highly reactive functional group, readily undergoing nucleophilic acyl substitution. It reacts rapidly with a wide range of nucleophiles:

-

Water : Hydrolyzes to form the corresponding carboxylic acid. This reaction is often vigorous, necessitating the handling of the compound under anhydrous conditions.

-

Alcohols : React to form esters.

-

Amines : React to form amides. This reaction is typically very fast and is a common method for amide bond formation.

Reactivity of the Sulfonyl Chloride

The sulfonyl chloride is also an electrophilic center, but it is generally less reactive than the acyl chloride. Its primary reaction is with primary and secondary amines to form sulfonamides, a key functional group in many pharmaceutical compounds.

Chemoselectivity

The difference in reactivity between the acyl chloride and the sulfonyl chloride allows for selective reactions under controlled conditions. Acyl chlorides are generally more electrophilic and react faster with nucleophiles than sulfonyl chlorides. This allows for the selective reaction of the acyl chloride group by using a stoichiometric amount of a nucleophile at low temperatures.

Caption: Chemoselective reactions based on conditions.

Synthesis

The synthesis of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride typically starts from 2-methylbenzoic acid. The key step is chlorosulfonation, where the aromatic ring is treated with chlorosulfonic acid. This introduces the sulfonyl chloride group. The carboxylic acid is then converted to the acyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride.

Applications in Drug Discovery and Organic Synthesis

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The sulfonamide linkage, readily formed from the sulfonyl chloride group, is a well-known bioisostere for amides and is present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. The ability to first form an amide via the acyl chloride and subsequently react the sulfonyl chloride (or vice versa) provides a powerful tool for building molecular diversity.

Experimental Protocol: Selective Amide Synthesis

This protocol describes the selective reaction of the acyl chloride moiety with a primary amine.

Objective: To synthesize N-benzyl-5-(chlorosulfonyl)-2-methylbenzamide.

Materials:

-

5-(Chlorosulfonyl)-2-methylbenzoyl chloride

-

Benzylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride in anhydrous DCM.

-

Cooling : Cool the solution to 0°C using an ice bath. Rationale: Lowering the temperature helps to control the exothermic reaction and enhances the selectivity for the more reactive acyl chloride.

-

Amine Addition : In a separate flask, dissolve 1.0 equivalent of benzylamine and 1.1 equivalents of TEA in anhydrous DCM.

-

Slow Addition : Add the benzylamine/TEA solution dropwise to the cooled solution of the starting material over 15-20 minutes. Rationale: Slow addition prevents a rapid temperature increase and minimizes side reactions. TEA is used to neutralize the HCl byproduct, which is corrosive and can lead to unwanted side reactions.

-

Reaction Monitoring : Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup :

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess amine and TEA, the bicarbonate wash removes any unreacted starting material that has hydrolyzed, and the brine wash helps to remove water from the organic layer.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

An In-Depth Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoyl Chloride (CAS 1426437-45-7): A Bifunctional Reagent for Advanced Synthesis

Executive Summary: 5-(Chlorosulfonyl)-2-methylbenzoyl chloride is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery. As a heterobifunctional molecule, it possesses two distinct and highly reactive electrophilic sites: an acyl chloride and a sulfonyl chloride. This unique structural arrangement allows for sequential or selective reactions, making it an invaluable building block for the synthesis of complex molecular architectures, novel scaffolds, and chemical linkers. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its applications, handling, and analytical characterization, tailored for scientists and development professionals.

Introduction to a Versatile Building Block

In the landscape of modern organic synthesis and pharmaceutical development, the efficiency with which molecular complexity can be built is paramount. Bifunctional building blocks are central to this endeavor, enabling the streamlined construction of target molecules. 5-(Chlorosulfonyl)-2-methylbenzoyl chloride (CAS 1426437-45-7) emerges as a potent reagent in this class. Its structure incorporates two of the most useful reactive groups for forming stable covalent bonds: an acyl chloride and a sulfonyl chloride.

The acyl chloride facilitates reactions such as acylation to form robust amide or ester linkages, while the sulfonyl chloride is the premier precursor for the synthesis of sulfonamides—a privileged functional group in a vast array of therapeutic agents.[1] The strategic placement of these groups on a methyl-substituted benzene ring offers a rigid scaffold with defined exit vectors for further molecular elaboration. This guide serves as a technical resource for professionals seeking to leverage the unique reactivity of this compound in their research and development programs.

Caption: Chemical structure of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory. The key properties of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1426437-45-7 | [2] |

| Molecular Formula | C₈H₆Cl₂O₃S | [2] |

| Molecular Weight | 253.10 g/mol | [2] |

| Appearance | White powder | [3] |

| Purity | Typically ≥95% | [2] |

Synthesis and Purification

The synthesis of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride is typically achieved in a two-step process starting from readily available 2-methylbenzoic acid (o-toluic acid). The procedure involves an initial chlorosulfonation followed by the conversion of the carboxylic acid moiety to an acyl chloride.

Caption: Two-step synthesis pathway for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid [4] This procedure is adapted from a known synthesis of the carboxylic acid precursor.[4]

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 2-methylbenzoic acid (o-toluic acid, 1.0 eq).

-

Reagent Addition: Carefully and slowly add chlorosulfonic acid (approx. 2.5-3.0 eq) to the flask. The reaction is exothermic and releases HCl gas.

-

Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for approximately 2.5 hours.

-

Quenching and Precipitation: After cooling to room temperature, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step neutralizes the excess chlorosulfonic acid and causes the product to precipitate out of the aqueous solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids.

-

Drying: Dry the isolated off-white solid, 5-(chlorosulfonyl)-2-methylbenzoic acid, under vacuum.

Step 2: Conversion to 5-(Chlorosulfonyl)-2-methylbenzoyl chloride This is a standard conversion of a carboxylic acid to an acyl chloride.[5][6]

-

Reaction Setup: In a fume hood, suspend the dried 5-(chlorosulfonyl)-2-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, approx. 3-5 eq) in a flask equipped with a reflux condenser and gas outlet bubbler (to trap HCl and SO₂). A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.

-

Heating: Gently reflux the mixture until the evolution of gas ceases and the solid has completely dissolved, indicating the reaction is complete.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-(chlorosulfonyl)-2-methylbenzoyl chloride can then be purified by vacuum distillation or recrystallization from a suitable non-protic solvent (e.g., hexane).

Causality Note: The use of anhydrous conditions is critical in Step 2, as both the thionyl chloride reagent and the acyl chloride product will readily hydrolyze in the presence of water.[7]

Reactivity and Mechanistic Insights

The utility of 5-(chlorosulfonyl)-2-methylbenzoyl chloride stems from the differential reactivity of its two electrophilic centers. Acyl chlorides are generally more reactive than sulfonyl chlorides, which can allow for selective functionalization under carefully controlled conditions.[7]

Acyl Chloride Reactions: Nucleophilic Addition-Elimination

The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by nucleophiles (Nu-H) such as alcohols, amines, and water.[8][9] The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism, resulting in the formation of an ester, amide, or carboxylic acid, respectively, along with the liberation of HCl gas.[7]

Caption: Nucleophilic addition-elimination at the acyl chloride center.

Sulfonyl Chloride Reactions

The sulfur atom of the sulfonyl chloride is also electrophilic and reacts with nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry.[1] Reaction with alcohols can also occur to form sulfonate esters, though this often requires harsher conditions or the use of a catalyst.[10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1426437-45-7,5-(chlorosulfonyl)-2-methylbenzoyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 5-(chlorosulfonyl)-2-methylbenzoyl chloride, CasNo.1426437-45-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. Synthesis routes of 5-(Chlorosulfonyl)-2-methylbenzoic acid [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. savemyexams.com [savemyexams.com]

- 10. youtube.com [youtube.com]

Spectroscopic Data for 5-(Chlorosulfonyl)-2-methylbenzoyl chloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(Chlorosulfonyl)-2-methylbenzoyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the spectral characteristics of this bifunctional aromatic compound is crucial for reaction monitoring, quality control, and the elucidation of novel reaction pathways. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Molecular Structure and Spectroscopic Overview

5-(Chlorosulfonyl)-2-methylbenzoyl chloride possesses two highly reactive functional groups: a benzoyl chloride and a sulfonyl chloride. This dual reactivity makes it a versatile building block, but also necessitates careful handling and precise analytical characterization. The substitution pattern on the benzene ring—a methyl group ortho to the benzoyl chloride and a chlorosulfonyl group meta to it—gives rise to a distinct spectroscopic fingerprint.

A thorough understanding of its ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for confirming the structural integrity of the molecule and for identifying potential impurities or degradation products. This guide will delve into the predicted spectral data for each of these techniques, offering insights into the underlying principles of spectral interpretation and providing detailed experimental protocols for data acquisition.

Caption: Molecular structure of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the reactive nature of acyl chlorides and sulfonyl chlorides, sample preparation and choice of solvent are critical to prevent sample degradation.[1] Anhydrous, aprotic deuterated solvents such as chloroform-d (CDCl₃) or benzene-d₆ are recommended.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-(chlorosulfonyl)-2-methylbenzoyl chloride is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorosulfonyl and benzoyl chloride groups, and the electron-donating effect of the methyl group. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[3][4][5]

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~7.5 | d | ~8.0 |

| H-4 | ~8.0 | dd | ~8.0, ~2.0 |

| H-6 | ~8.2 | d | ~2.0 |

| CH₃ | ~2.7 | s | - |

-

Aromatic Protons (H-3, H-4, H-6): The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons. The proton at position 6 (H-6), being ortho to the strongly electron-withdrawing benzoyl chloride group, is expected to be the most deshielded. The proton at position 4 (H-4) will be a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 3 (H-3) will appear as a doublet.

-

Methyl Protons (CH₃): The methyl group protons are expected to appear as a singlet at a downfield-shifted position compared to toluene, due to the presence of the adjacent electron-withdrawing benzoyl chloride group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm.[3][5] The carbonyl carbon of the benzoyl chloride and the carbons attached to the electronegative sulfonyl chloride group will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| C-1 | ~135 |

| C-2 | ~142 |

| C-3 | ~128 |

| C-4 | ~133 |

| C-5 | ~145 |

| C-6 | ~136 |

| CH₃ | ~22 |

-

Carbonyl Carbon (C=O): The carbonyl carbon of the benzoyl chloride group is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen and chlorine atoms.

-

Aromatic Carbons: The aromatic carbons will show a range of chemical shifts depending on their substitution. The carbon attached to the sulfonyl chloride group (C-5) and the carbon bearing the benzoyl chloride (C-1) are expected to be significantly deshielded.

-

Methyl Carbon (CH₃): The methyl carbon will appear at a typical upfield position for an alkyl group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Due to the reactivity of the compound, all glassware must be thoroughly dried. Approximately 10-20 mg of 5-(chlorosulfonyl)-2-methylbenzoyl chloride should be dissolved in about 0.7 mL of anhydrous deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The prepared sample is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for better resolution.

-

Data Processing: The acquired free induction decays (FIDs) are then Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(chlorosulfonyl)-2-methylbenzoyl chloride will be dominated by the characteristic stretching vibrations of the carbonyl (C=O) and sulfonyl (S=O) groups.

Predicted IR Spectral Data

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Benzoyl Chloride) | ~1770 - 1790 | Strong |

| S=O (Sulfonyl Chloride) | ~1370 - 1390 (asymmetric) | Strong |

| S=O (Sulfonyl Chloride) | ~1170 - 1190 (symmetric) | Strong |

| C-Cl (Benzoyl Chloride) | ~850 - 900 | Medium |

| S-Cl (Sulfonyl Chloride) | ~560 - 580 | Medium |

| C-H (Aromatic) | ~3000 - 3100 | Medium |

| C-H (Methyl) | ~2850 - 2960 | Medium |

-

Carbonyl Stretch (C=O): The C=O stretch of the benzoyl chloride is expected at a high wavenumber due to the electron-withdrawing effect of the chlorine atom.[6]

-

Sulfonyl Stretches (S=O): The sulfonyl group will exhibit two strong characteristic stretching bands corresponding to asymmetric and symmetric vibrations.[7]

-

C-Cl and S-Cl Stretches: The stretching vibrations for the carbon-chlorine and sulfur-chlorine bonds will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR analysis.

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of this compound as it requires minimal sample preparation.

-

Sample Preparation: A small amount of the solid 5-(chlorosulfonyl)-2-methylbenzoyl chloride is placed directly onto the diamond or germanium crystal of the ATR accessory.

-

Data Acquisition: Pressure is applied using the ATR anvil to ensure good contact between the sample and the crystal. The IR spectrum is then collected, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for analyzing such compounds.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 5-(chlorosulfonyl)-2-methylbenzoyl chloride is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will be characteristic. The fragmentation is likely to proceed through the loss of the chlorine atoms, the carbonyl group, and the sulfonyl chloride group.

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 254/256/258 | [M]⁺ (Molecular Ion) |

| 219 | [M - Cl]⁺ |

| 155 | [M - SO₂Cl]⁺ |

| 139 | [M - COCl - SO₂]⁺ |

| 111 | [C₇H₄OCl]⁺ |

| 99 | [SO₂Cl]⁺ |

-

Molecular Ion: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Key Fragmentation Pathways:

Caption: Proposed key fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic data presented in this guide, based on established principles and data from analogous compounds, provides a robust framework for the characterization of 5-(chlorosulfonyl)-2-methylbenzoyl chloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra reveal a unique set of signals and fragmentation patterns that are consistent with its molecular structure. Adherence to the outlined experimental protocols will enable researchers to obtain high-quality data, ensuring accurate identification and purity assessment of this important chemical intermediate. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and application of this versatile molecule.

References

-

ACD/Labs. NMR Prediction. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008). [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. (2024). [Link]

-

Cheminfo. Predict 1H NMR spectra. [Link]

- Deng, H., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 655-663. (2008).

- Hardee, D. J., et al. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002-5003. (2010).

- McMurry, J. Organic Chemistry. Cengage Learning. (2015).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning. (2014).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons. (2014).

- Sun, W., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(18), 2883-2888. (2008).

-

University of Calgary. Spectroscopic Analysis : Acyl Chlorides. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy of Aromatic Compounds. [Link]

- Williams, D. H., & Fleming, I. Spectroscopic Methods in Organic Chemistry. McGraw-Hill. (2007).

- Hannus, I., et al. IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites. Vibrational Spectroscopy, 22(1-2), 29-37. (2000).

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzoyl chloride [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemists' Bridge: A Technical Guide to Dual Functionalized Building Blocks in Medicinal Chemistry

Foreword: Beyond the Single Target Paradigm

For decades, the "one drug, one target" philosophy has been the bedrock of medicinal chemistry. While this approach has yielded numerous life-saving therapies, it often falls short in addressing the multifactorial nature of complex diseases like cancer, neurodegenerative disorders, and chronic inflammation. The intricate web of biological pathways necessitates a more sophisticated strategy. Enter the era of dual functionalized building blocks – the molecular architects of next-generation therapeutics. These meticulously designed chemical entities possess two distinct functionalities, enabling them to simultaneously or sequentially interact with multiple biological targets or perform distinct tasks within a living system. This guide provides a comprehensive exploration of the design, synthesis, and application of these versatile tools, offering researchers and drug development professionals a roadmap to harnessing their transformative potential.

The Anatomy of a Dual Functionalized Building Block: More Than the Sum of its Parts

At its core, a dual functionalized building block is a single molecule engineered with two distinct reactive or interactive moieties. These functionalities can be tailored for a multitude of purposes, from probing biological systems to creating novel therapeutic modalities. The true power of these constructs lies in the synergistic interplay between their two "heads."

A generalized structure can be conceptualized as:

[Functional Moiety A] — [Linker] — [Functional Moiety B]

-

Functional Moiety A & B: These are the "warheads" of the molecule, responsible for its biological activity. They can be pharmacophores that bind to specific protein targets, reactive groups for covalent modification, imaging agents, or moieties that recruit specific cellular machinery.

-

Linker: The linker is not merely a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the molecule's overall efficacy, influencing the orientation of the functional moieties and the molecule's physicochemical properties.

The strategic combination of these three components allows for the creation of molecules with unprecedented capabilities.

Design Principles: Engineering for Dual Action

The rational design of dual functionalized building blocks is a multi-parameter optimization challenge. The choices made at this stage have profound implications for the final molecule's biological activity, selectivity, and drug-like properties.

Linkerology: The Unsung Hero

The linker is arguably the most critical and challenging component to design. It must position the two functional moieties in a way that allows for optimal interaction with their respective targets. Key considerations in linker design include:

-

Length and Flexibility: The distance between the two targets will dictate the required linker length. Flexible linkers, often composed of polyethylene glycol (PEG) or alkyl chains, allow the molecule to adopt various conformations, which can be advantageous when the precise target orientation is unknown.[1][2] However, excessive flexibility can lead to an entropic penalty upon binding.

-

Rigidity: Rigid linkers, incorporating elements like aromatic rings or alkynes, can pre-organize the molecule in a specific conformation, enhancing binding affinity and selectivity.

-

Chemical Composition: The linker's composition influences the molecule's solubility, cell permeability, and metabolic stability. Incorporating heteroatoms like oxygen or nitrogen can improve solubility.

The choice of linker is often an empirical process, requiring the synthesis and evaluation of a library of compounds with varying linker lengths and compositions.[]

Orthogonal Chemistry: The Key to Controlled Synthesis

A fundamental requirement for the synthesis of dual functionalized building blocks is the ability to selectively modify one functional group without affecting the other. This is achieved through the use of orthogonal protecting groups and bioorthogonal reactions.[4][5]

Bioorthogonal chemistry , a term coined by Carolyn Bertozzi, refers to chemical reactions that can occur in living systems without interfering with native biochemical processes.[6][7] These reactions are characterized by high selectivity, efficiency, and biocompatibility.[4][8]

Commonly employed bioorthogonal reaction pairs include:

-

Azide-Alkyne Cycloadditions: The copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions are workhorses in this field due to their high efficiency and orthogonality.[8]

-

Staudinger Ligation: This reaction between an azide and a phosphine provides a stable amide bond.[5]

-

Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne is exceptionally fast and bioorthogonal.

The following diagram illustrates a generalized workflow for the orthogonal synthesis of a dual functionalized building block.

Caption: Orthogonal synthesis workflow for dual functionalized building blocks.

Key Application Areas: A New Frontier in Drug Discovery

The versatility of dual functionalized building blocks has led to their application in a wide range of areas within medicinal chemistry and chemical biology.

Targeted Protein Degradation: The Rise of PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural waste disposal system, the ubiquitin-proteasome system, to selectively degrade disease-causing proteins.[9] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[10][11]

The mechanism of action of PROTACs is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules. This offers significant advantages over traditional inhibitors, including the potential to target proteins previously considered "undruggable."[9]

The design of PROTACs is a prime example of the importance of linkerology. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[1]

| Parameter | Description | Importance |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | A measure of the potency of the degrader. |

| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | Indicates the efficacy of the degrader. |

| Ternary Complex Formation | The formation of a stable complex between the target protein, PROTAC, and E3 ligase. | Essential for efficient ubiquitination and degradation. |

Table 1: Key Parameters for Evaluating PROTAC Efficacy

Dual-Targeting Ligands: A Multi-pronged Attack on Complex Diseases

Many diseases are driven by the dysregulation of multiple signaling pathways. Dual-target ligands, also known as multi-target-directed ligands (MTDLs), are single molecules designed to modulate two distinct biological targets simultaneously.[12][13][14] This approach can offer several advantages over combination therapy with two separate drugs, including:

-

Improved Efficacy: Synergistic effects can be achieved by hitting two targets in a complementary manner.[12]

-

Reduced Risk of Drug Resistance: It is more difficult for cancer cells or pathogens to develop resistance to a single agent that targets two pathways.

-

Simplified Pharmacokinetics: A single molecule has a more predictable pharmacokinetic profile than two separate drugs.

The design of dual-target ligands often involves the merging or linking of known pharmacophores for the two targets of interest.[15][16] For example, researchers have successfully designed dual inhibitors of histone deacetylases (HDACs) and other cancer-related targets, demonstrating the potential of this strategy in oncology.[12]

Chemical Biology and Imaging: Illuminating the Inner Workings of the Cell

Dual functionalized building blocks are invaluable tools for probing and visualizing biological processes.[17] By incorporating a fluorescent dye or other reporter molecule as one of the functional moieties, researchers can create probes that can track the localization and activity of specific biomolecules in living cells.[18][19][20]

For instance, a dual-responsive fluorescent probe can be designed to emit a signal only in the presence of two specific analytes, providing a highly selective method for detecting complex biological states.[17][18] These probes are finding applications in disease diagnosis and for monitoring therapeutic responses.[17]

The following diagram illustrates the concept of a dual-responsive fluorescent probe.

Caption: Mechanism of a dual-responsive fluorescent probe.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of dual functionalized building blocks. Specific reaction conditions will need to be optimized for each individual molecule.

General Protocol for the Synthesis of a Heterobifunctional Linker

This protocol describes the synthesis of a PEG-based linker with an amine and a carboxylic acid at opposite ends, which can be used for subsequent conjugation to two different functional moieties.

Materials:

-

Fmoc-NH-PEG-COOH (Fmoc-protected amino-PEG-carboxylic acid)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Functional Moiety A with a free carboxylic acid

-

Functional Moiety B with a free amine

-

Trifluoroacetic acid (TFA)

Procedure:

-

Fmoc Deprotection: Dissolve Fmoc-NH-PEG-COOH in 20% piperidine in DCM and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain NH2-PEG-COOH.

-

Coupling of Functional Moiety A: Dissolve NH2-PEG-COOH, Functional Moiety A-COOH, HBTU, and DIPEA in DCM. Stir at room temperature for 4 hours. Monitor the reaction by LC-MS.

-

Purification: Purify the product by flash chromatography to obtain Functional Moiety A-NH-PEG-COOH.

-

Coupling of Functional Moiety B: Dissolve Functional Moiety A-NH-PEG-COOH, Functional Moiety B-NH2, HBTU, and DIPEA in DCM. Stir at room temperature for 4 hours.

-

Final Purification: Purify the final dual functionalized building block by preparative HPLC.

General Protocol for PROTAC Activity Assay (Western Blot)

This protocol describes a method to assess the ability of a PROTAC to induce the degradation of a target protein in cultured cells.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the percentage of target protein degradation at each PROTAC concentration.

Challenges and Future Outlook: The Road Ahead

Despite the immense promise of dual functionalized building blocks, several challenges remain. The synthesis of these complex molecules can be time-consuming and require extensive optimization. Furthermore, achieving favorable pharmacokinetic and pharmacodynamic properties in a single molecule that needs to interact with multiple targets is a significant hurdle.

The future of this field lies in the development of more efficient and predictable synthetic methodologies, including the expansion of the bioorthogonal chemistry toolbox. Advances in computational modeling and machine learning will also play a crucial role in the rational design of linkers and the prediction of ternary complex formation.

As our understanding of complex diseases deepens, the demand for sophisticated molecular tools will only grow. Dual functionalized building blocks are poised to be at the forefront of this new era of precision medicine, offering the potential to create therapies that are more effective, more selective, and less prone to resistance. The alchemists' bridge between two targets is now a well-trodden path, leading to a new world of therapeutic possibilities.

References

-

Handula, M., Chapeau, D., & Seimbille, Y. (2023). Orthogonal synthesis of a versatile building block for dual functionalization of targeting vectors. ResearchGate. Available at: [Link]

-

Matthews, A. D., et al. (2021). What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Lidgerwood, G. E., & New, E. J. (2021). Bifunctional HDAC Therapeutics: One Drug to Rule Them All? Molecules. Available at: [Link]

-

Henning, N. J., et al. (2022). Bifunctional Small Molecules That Induce Nuclear Localization and Targeted Transcriptional Regulation. Journal of the American Chemical Society. Available at: [Link]

-

Wang, F., et al. (2021). The development of bifunctional catalysts for carbon dioxide hydrogenation to hydrocarbons via the methanol route: from single component to integrated components. Journal of Materials Chemistry A. Available at: [Link]

-

Henning, N. J., & Koehler, A. N. (2018). Unifying principles of bifunctional, proximity-inducing small molecules. RSC Chemical Biology. Available at: [Link]

-

Crabtree, D. V., & Minter, A. R. (2008). Design and applications of bifunctional small molecules: Why two heads are better than one. Current Opinion in Chemical Biology. Available at: [Link]

-

chemeurope.com. (2025). Novel bifunctional catalyst enables new applications. chemeurope.com. Available at: [Link]

-

Seifalian, A. M., et al. (2014). Dual-acting biofunctionalised scaffolds for applications in regenerative medicine. Journal of Materials Science: Materials in Medicine. Available at: [Link]

-

Cochis, A., et al. (2025). Dual-Functional Nano-Functionalized Titanium Scaffolds to Inhibit Bacterial Growth and Enhance Osteointegration. International Journal of Molecular Sciences. Available at: [Link]

-

Tarasenko, A., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wang, H., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2025). Dual‐Responsive Fluorescent Probes: Advances in Biosensing, Diagnosis and Therapy. Advanced Science. Available at: [Link]

-

Dixon, D. J. (2016). Bifunctional catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

de Souza, A. M., & de Azevedo, W. F. (2025). Fragment-based drug discovery: A graphical review. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Kumar, A., et al. (2016). Design and synthesis of dual 5-HT1A and 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Tummeltshammer, C., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry. Available at: [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English. Available at: [Link]

-

Peng, C., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

- Pestryakov, A., & Bogdanchikova, N. (Eds.). (2024).

-

Zhang, J., et al. (2024). Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges. Journal of the American Chemical Society. Available at: [Link]

-

Cochis, A., et al. (2025). Dual-Functional Nano-Functionalized Titanium Scaffolds to Inhibit Bacterial Growth and Enhance Osteointegration. International Journal of Molecular Sciences. Available at: [Link]

-

Cavalli, A., et al. (2024). Systematic Investigation of Dual-Target-Directed Ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Damasy, D. A., et al. (2021). Design, Synthesis and Mechanistic Study of New Dual Targeting HDAC/Tubulin Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia. Available at: [Link]

-

de la Torre, U. P., & Aranda, A. (2024). Bifunctional Catalysts Synthesized from Hierarchical Materials and Highly Dispersed Metallic Particles: A New Approach. ACS Applied Materials & Interfaces. Available at: [Link]

- Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Cambridge Healthtech Institute.

-

Kowalska, A., et al. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules. Available at: [Link]

-

Wang, Y., et al. (2022). Functionalized Electrospun Double-Layer Nanofibrous Scaffold for Wound Healing and Scar Inhibition. ACS Omega. Available at: [Link]

-

Drug Hunter. (2024). Top 12 Most Popular Drug Hunter Case Studies of 2023. Drug Hunter. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Dual-functional scaffolds (a) Overall view, (b) Overall view (without... ResearchGate. Available at: [Link]

-

Wang, Q., et al. (2024). Structure-aware dual-target drug design through collaborative learning of pharmacophore combination and molecular simulation. Digital Discovery. Available at: [Link]

-

Singh, S., & Kumar, A. (2023). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Teno, N., et al. (2026). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Molecules. Available at: [Link]

-

CAS.org. (2022). Bioorthogonal chemistry and its applications. CAS. Available at: [Link]

-

Chem Help ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available at: [Link]

-

Gerry, C. J., & Schreiber, S. L. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery. Available at: [Link]

-

Hanada, M. (2012). Case Studies in Modern Drug Discovery and Development. ResearchGate. Available at: [Link]

-

Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. Available at: [Link]

-

Stepaniuk, O. O., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

-

Wermuth, C. G. (2004). Designed Multiple Ligands. An Emerging Drug Discovery Paradigm. Journal of Medicinal Chemistry. Available at: [Link]

-

Chan, J., & Dodani, S. C. (2024). Introduction: Fluorescent Probes in Biology. Chemical Reviews. Available at: [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Linkers in Chemical Biology [bldpharm.com]

- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 7. Bioorthogonal chemistry and its applications | CAS [cas.org]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. biochempeg.com [biochempeg.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. Design and synthesis of dual 5-HT1A and 5-HT7 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-aware dual-target drug design through collaborative learning of pharmacophore combination and molecular simulation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00094C [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

Mastering the Current: A Technical Guide to the Safe Handling and Storage of Reactive Acyl Chlorides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl chlorides are foundational reagents in modern organic synthesis, prized for their high electrophilicity which enables the efficient construction of esters, amides, and other critical functionalities in active pharmaceutical ingredients.[1][2][3][4] However, the very reactivity that makes them invaluable also renders them hazardous, demanding a rigorous and principled approach to their handling, storage, and disposal.[1][5] This guide moves beyond mere procedural lists to provide a deep, mechanistic understanding of the risks associated with acyl chlorides. It is designed to empower researchers and drug development professionals with the expert knowledge required to build self-validating safety systems, ensuring both experimental success and, more importantly, the well-being of laboratory personnel.

Chapter 1: The Double-Edged Sword: Understanding Acyl Chloride Reactivity and Hazards

The utility of an acyl chloride is directly proportional to its reactivity. The central carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom, making it an irresistible target for nucleophiles.[6] This inherent reactivity is the primary source of both its synthetic power and its operational hazards.

Chemical Reactivity Profile

-

Hydrolysis: The most immediate and common hazard is the violent and highly exothermic reaction with water.[7][8][9] This hydrolysis reaction rapidly produces the corresponding carboxylic acid and dense, corrosive hydrogen chloride (HCl) gas.[1][10] This reaction is the root cause of the "fuming" appearance of acyl chlorides in moist air and the primary reason they must be handled under anhydrous conditions.[9][11]

-

Reactions with Nucleophiles: Acyl chlorides react readily with a wide range of nucleophiles, a property leveraged in synthesis. Key reactions include the formation of esters with alcohols, and amides with primary or secondary amines.[1][2][3][4][6][12] Understanding these reactions is crucial not only for synthesis but also for identifying chemical incompatibilities in storage and waste streams.

Physicochemical Hazards

-

Extreme Corrosivity: Direct contact with liquid acyl chlorides will cause severe, deep chemical burns to the skin and can result in permanent eye damage.[7][8][9][13][14][15] The secondary hazard from the HCl gas produced upon contact with moisture means that even the vapors are highly corrosive to the respiratory tract.[13][15]

-

Flammability and Explosion Risk: Many common acyl chlorides (e.g., acetyl chloride) are highly flammable liquids with low flash points and explosive vapor/air mixtures.[7][8][9][13][15] The vapors are often heavier than air and can travel along benchtops or floors to a distant ignition source, causing a flashback.[7][9][13]

-

Inhalation Toxicity: Inhalation of acyl chloride vapors can cause severe irritation to the nose, throat, and lungs, leading to coughing, shortness of breath, and in severe cases, a life-threatening build-up of fluid in the lungs known as pulmonary edema.[7][9][16] Furthermore, combustion of these compounds can produce highly toxic byproducts, including phosgene and hydrogen chloride gas.[7][9]

Chapter 2: The Proactive Shield: Safe Handling Protocols

A self-validating safety protocol for acyl chlorides is one where hazards are engineered out of the workflow wherever possible. The following hierarchy of controls—engineering, administrative, and personal protective equipment—forms the basis of such a system.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of acyl chlorides, including weighing, transferring, and adding to reactions, must be performed inside a certified chemical fume hood with a demonstrated and adequate face velocity.[14][15] This is non-negotiable.

-

Inert Atmosphere: To prevent hydrolysis and preserve the integrity of the reagent, all reactions and transfers should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[8][15]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and unobstructed, within a 10-second travel distance from the workstation.[15][16]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be relied upon as the primary means of protection.

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical splash goggles (non-vented) AND a full-face shield.[9][14][16] | Protects against splashes of the liquid and exposure of the eyes and face to corrosive HCl fumes. |

| Hand | Chemical-resistant gloves (e.g., Butyl, Viton®, or appropriate laminate gloves).[7][14] | Standard nitrile gloves offer insufficient protection for prolonged contact. Always check manufacturer's compatibility data. |

| Body | Flame-retardant lab coat, chemical-resistant apron. For large-scale work, full chemical protective suits may be required.[7][9] | Protects skin from accidental splashes and prevents contamination of personal clothing. |

| Respiratory | A properly fitted respirator with an appropriate acid gas cartridge may be necessary for emergency spill response or if engineering controls are insufficient.[8][15] | Protects against inhalation of corrosive and toxic vapors. |

Procedural Best Practices

-

Grounding and Bonding: When transferring quantities greater than 500 mL, metal containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which could ignite flammable vapors.[9][13][15]

-

Use of Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., beryllium copper) when opening or closing containers.[9][13][15]

-

Controlled Addition: Always add the acyl chloride slowly and in a controlled manner to the other reactants. Never add water or other nucleophiles to the bulk acyl chloride, as this can cause a violent, runaway reaction.[12]

Chapter 3: Secure Containment: Storage and Container Management

The primary goal of acyl chloride storage is absolute exclusion of moisture in a cool, controlled, and segregated environment.

Core Storage Principles

| Parameter | Requirement | Justification |

| Atmosphere | Dry & Inert. [8][14] | Prevents hydrolysis, which degrades the reagent and creates corrosive HCl gas, leading to container pressurization. |

| Temperature | Cool & Controlled. [8][13][14] | Minimizes vapor pressure and reduces the rate of any potential decomposition reactions. Avoid direct sunlight. |

| Ventilation | Well-Ventilated Area. [8][13][14] | Ensures that any fugitive emissions do not accumulate to hazardous concentrations. |

| Segregation | Isolate from Incompatibles. | Store separately from water, alcohols, amines, strong bases, and powdered metals in a dedicated corrosives or flammables cabinet.[9][14][15][17] |

Experimental Protocol: Container Sealing and Storage

-

Container Selection: Use the original manufacturer's container whenever possible. These are designed and tested for compatibility. For bulk storage, glass-lined steel tanks are recommended.[16]

-

Inert Gas Blanket: Before sealing, flush the headspace of the container with a gentle stream of dry nitrogen or argon to displace any moist air.[8][15]

-

Secure Sealing: Ensure the cap is tightly secured. For long-term storage, wrap the junction between the cap and bottle with Parafilm® or vinyl electrical tape to provide a secondary barrier against moisture ingress.[17]

-

Secondary Containment: Place the sealed container inside a larger, chemically resistant secondary container (e.g., a polyethylene tub). Add a layer of an inert absorbent material like kitty litter or diatomaceous earth in the bottom of the secondary container as a precautionary measure.[17]

-

Labeling and Location: Clearly label the container with the chemical name, date received, and all relevant hazard warnings. Store in a designated, approved chemical storage cabinet.

Chapter 4: Crisis Management: Emergency Procedures

Rapid, correct, and safe response to a spill or accidental release is critical.

Spill Response Workflow

Caption: Workflow for Acyl Chloride Spill Response.

Experimental Protocol: Quenching of Waste Acyl Chlorides

Quenching is the controlled neutralization of a reactive chemical. This must be done with care to manage the exothermic reaction and gas evolution.

-

Preparation: In a chemical fume hood, prepare a quenching vessel (e.g., a large Erlenmeyer flask) equipped with a magnetic stir bar. The vessel should be no more than 20% full with the quenching solution to allow for vigorous stirring and potential foaming. Place the vessel in an ice/water bath to manage heat generation.

-

Quenching Solution (Choose one):

-

Method A (Preferred): Use a non-nucleophilic alcohol like isopropanol or tert-butanol. This reaction to form an ester is generally less vigorous than with water.[12]

-

Method B (Caution): Use a large excess of a cold, dilute aqueous solution of sodium bicarbonate. The bicarbonate will help neutralize the generated HCl.

-

-

Slow Addition: Using a dropping funnel or syringe pump, add the waste acyl chloride dropwise to the vigorously stirring, cold quenching solution. The rate of addition must be slow enough to keep the temperature of the solution below a manageable threshold (e.g., 20°C).[12]

-

Monitoring: Monitor the reaction for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.

-

Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for several hours to ensure the reaction is complete.

-

Disposal: Neutralize the final solution to a pH between 6 and 8, if necessary, and dispose of it as hazardous waste according to your institution's guidelines.[8]

Chapter 5: Quality Control and Degradation Analysis

Maintaining the purity of acyl chlorides is essential for reproducible synthetic outcomes.

Purity Assessment

-

Infrared (IR) Spectroscopy: This is a rapid and effective method. A pure acyl chloride will exhibit a strong, sharp carbonyl (C=O) absorption band around 1750-1810 cm⁻¹.[18] The key diagnostic indicator of degradation is the appearance of a broad absorption band centered around 3000-3300 cm⁻¹, which corresponds to the O-H stretch of the carboxylic acid hydrolysis product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities with high sensitivity.[19] The appearance of a new, broad singlet far downfield (typically >10 ppm) in the ¹H NMR spectrum is indicative of the carboxylic acid proton.

Decision Workflow for Reagent Use

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. savemyexams.com [savemyexams.com]

- 3. m.youtube.com [m.youtube.com]

- 4. study.com [study.com]

- 5. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nj.gov [nj.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 13. chemos.de [chemos.de]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. download.basf.com [download.basf.com]

- 17. reddit.com [reddit.com]

- 18. Acyl chloride - Wikipedia [en.wikipedia.org]

- 19. savemyexams.com [savemyexams.com]

Methodological & Application

Mastering Chemoselectivity: A Guide to the Reactions of 5-(Chlorosulfonyl)-2-methylbenzoyl Chloride

For researchers, medicinal chemists, and professionals in drug development, mastering the selective manipulation of multifunctional compounds is paramount. 5-(Chlorosulfonyl)-2-methylbenzoyl chloride, a bifunctional reagent containing both a sulfonyl chloride and a benzoyl chloride moiety, presents a unique synthetic challenge and opportunity. The differential reactivity of these two electrophilic centers allows for a range of chemoselective transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the principles governing these selective reactions and offers detailed protocols for their practical application.

The Foundation of Selectivity: Understanding the Reactivity Landscape

The synthetic utility of 5-(chlorosulfonyl)-2-methylbenzoyl chloride hinges on the disparate reactivity of its two functional groups. Acyl chlorides are generally more electrophilic and thus more reactive towards nucleophiles than sulfonyl chlorides. This difference in reactivity forms the basis for achieving chemoselectivity. By carefully controlling reaction conditions, particularly temperature and the nature of the nucleophile, one functional group can be targeted while the other remains intact.

Generally, reactions with nucleophiles will proceed via a nucleophilic acyl substitution mechanism at the benzoyl chloride and a nucleophilic substitution at the sulfonyl chloride. The Schotten-Baumann reaction, for instance, describes the synthesis of amides from amines and acyl chlorides.[1]

Key Principles of Chemoselectivity:

-

Electrophilicity: The carbonyl carbon of the benzoyl chloride is more electron-deficient and thus a harder electrophile than the sulfur atom of the sulfonyl chloride. This makes it more susceptible to attack by a wide range of nucleophiles.

-

Temperature Control: Lower temperatures generally favor the reaction at the more reactive acyl chloride site. Increased temperatures can lead to reactions at both sites, diminishing selectivity.[2]

-

Nucleophile Choice: The nature of the nucleophile plays a crucial role. "Hard" nucleophiles (e.g., primary and secondary amines, alcohols) will preferentially react with the harder electrophilic center (the acyl chloride). "Softer" nucleophiles may exhibit different reactivity patterns.

-

Reaction Time: Shorter reaction times often favor the faster reaction at the acyl chloride, while longer reaction times may allow for the slower reaction at the sulfonyl chloride to proceed.

The following diagram illustrates the general principle of chemoselective reactions with 5-(chlorosulfonyl)-2-methylbenzoyl chloride.

Caption: Chemoselective amidation of 5-(chlorosulfonyl)-2-methylbenzoyl chloride.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-(Chlorosulfonyl)-2-methylbenzoyl chloride | 253.10 | 1.0 | 1.0 |

| Amine (e.g., Aniline) | 93.13 | 1.1 | 1.1 |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(chlorosulfonyl)-2-methylbenzoyl chloride (1.0 mmol, 253 mg).

-

Dissolve the starting material in anhydrous dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (5 mL).

-

Add the amine solution dropwise to the cooled solution of 5-(chlorosulfonyl)-2-methylbenzoyl chloride over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding 10 mL of water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the formation of the corresponding carboxylic acid.

-

Low Temperature: Performing the reaction at 0 °C significantly favors the kinetically faster reaction at the more electrophilic acyl chloride center, thus maximizing chemoselectivity.

-

Base: Triethylamine is used to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation. [3]A slight excess of the base ensures complete neutralization.

-

Work-up Procedure: The sequential washing steps are designed to remove unreacted starting materials, the amine salt, and any by-products, leading to a purer crude product before final purification.

Protocol 2: One-Pot Synthesis of N,N'-disubstituted-2-methyl-5-sulfamoylbenzamides

This protocol describes a one-pot, two-step procedure for the synthesis of a disubstituted product, first by selective amidation followed by sulfonamide formation. This approach is efficient as it avoids the isolation of the intermediate.

Reaction Workflow:

Caption: One-pot, two-step synthesis of a disubstituted sulfamoylbenzamide.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-(Chlorosulfonyl)-2-methylbenzoyl chloride | 253.10 | 1.0 | 1.0 |

| Amine 1 (e.g., 4-Fluoroaniline) | 111.10 | 1.1 | 1.1 |

| Amine 2 (e.g., Piperidine) | 85.15 | 1.2 | 1.2 |

| Triethylamine (TEA) | 101.19 | 2.5 | 2.5 |

| Dichloromethane (DCM), anhydrous | - | 20 mL | - |

Procedure:

Step 1: Selective Amidation

-

Follow steps 1-6 of Protocol 1, using Amine 1.

-

After stirring at 0 °C for 1-2 hours, confirm the formation of the intermediate N-substituted-5-(chlorosulfonyl)-2-methylbenzamide by TLC or LC-MS.

Step 2: Sulfonamide Formation

-

To the reaction mixture containing the intermediate, add Amine 2 (1.2 mmol) and an additional portion of triethylamine (1.0 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.

-

Monitor the disappearance of the intermediate and the formation of the final product by TLC or LC-MS.

-

Upon completion, perform the work-up and purification as described in steps 8-11 of Protocol 1.

Trustworthiness of the Protocol: This one-pot procedure is self-validating through the monitoring of the reaction progress. The disappearance of the starting material and the sequential appearance of the mono- and di-substituted products can be clearly observed by analytical techniques like LC-MS, confirming the chemoselectivity of each step.

Conclusion

5-(Chlorosulfonyl)-2-methylbenzoyl chloride is a valuable and versatile building block for the synthesis of a wide range of organic molecules, particularly those with pharmaceutical relevance. By understanding and applying the principles of chemoselectivity, researchers can harness the differential reactivity of its acyl chloride and sulfonyl chloride functionalities to construct complex molecular architectures with precision and efficiency. The protocols provided in this guide offer a starting point for the practical application of these principles, enabling the development of novel compounds for drug discovery and other scientific endeavors.

References

-

Chemoselective synthesis of aryl carboxamido sulfonic acid derivatives. (2025). ResearchGate. [Link]

-

Explaining the reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide. [Link]

-

Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. (n.d.). Vedantu. [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2025). ResearchGate. [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]

-

Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? (2025). Reddit. [Link]

-

23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

-

SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use. (n.d.). PMC. [Link]

-

Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Diuretic therapy explained. (2021). The Pharmaceutical Journal. [Link]

-

17.6: Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]

- Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (n.d.).

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. (2025). ResearchGate. [Link]

-

Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. (n.d.). PMC. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. [Link]

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). ResearchGate. [Link]

-

The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. (2025). ResearchGate. [Link]

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2009). The Journal of Organic Chemistry. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. [Link]

-

Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.). Asian Journal of Chemistry. [Link]

-

Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. (1999). Synthesis. [Link]

-

5-(chlorosulfonyl)-2-methylbenzoyl chloride CAS NO.1426437-45-7. (n.d.). LookChem. [Link]

- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.).

-

Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). YouTube. [Link]

-

CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. (2021). YouTube. [Link]

-

Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. (2024). YouTube. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

-

The Synthesis Pathways and Importance of 2-Methylbenzyl Chloride in Chemical Manufacturing. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]

- Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters. (n.d.).

-

Visible light-mediated 1,3-acylative chlorination of cyclopropanes employing benzoyl chloride as bifunctional reagents in NHC catalysis. (n.d.). ChemRxiv. [Link]

-

Preparation of Methyl Benzoate. (n.d.). SlidePlayer. [Link]

-

An amine on reaction with benzenesulphonyl chloride produces a compound insoluble in alkaline solution. (2023). YouTube. [Link]

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]

-

Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. (2025). ResearchGate. [Link]

-

The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). NIH. [Link]

-

Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). (2019). YouTube. [Link]

-

The relative reactivities of acyl compounds towards nucleophilic substitution are in the order of. (n.d.). Toppr. [Link]

-

an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]

Sources

Application Notes & Protocols: A Guide to the Selective Amidation of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract